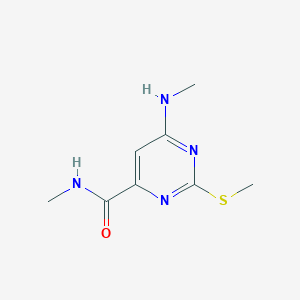![molecular formula C29H24O3 B14723004 4-Methoxy-1,8-bis(4-methoxyphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene CAS No. 5472-48-0](/img/structure/B14723004.png)
4-Methoxy-1,8-bis(4-methoxyphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-1,8-bis(4-methoxyphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene is a complex organic compound characterized by its unique tetracyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. Its structure consists of a tetracyclic core with methoxyphenyl groups attached, which contributes to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,8-bis(4-methoxyphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:
Formation of the Tetracyclic Core: The tetracyclic core can be synthesized through a series of cyclization reactions. For example, a Diels-Alder reaction between a diene and a dienophile can form the initial bicyclic structure, which is then further cyclized to form the tetracyclic core.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through Friedel-Crafts alkylation reactions. This involves the reaction of the tetracyclic core with methoxybenzene in the presence of a Lewis acid catalyst, such as aluminum chloride.
Methoxylation: The final step involves the methoxylation of the phenyl groups. This can be achieved through the reaction of the phenyl groups with methanol in the presence of a strong acid, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
化学反应分析
Types of Reactions
4-Methoxy-1,8-bis(4-methoxyphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated tetracyclic compounds.
Substitution: Compounds with substituted functional groups in place of methoxy groups.
科学研究应用
4-Methoxy-1,8-bis(4-methoxyphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene has several scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 4-Methoxy-1,8-bis(4-methoxyphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s tetracyclic structure allows it to fit into specific binding sites, influencing molecular pathways involved in various biological processes.
相似化合物的比较
Similar Compounds
4-Methoxy-1,8-bis(4-hydroxyphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene: Similar structure but with hydroxy groups instead of methoxy groups.
4-Methoxy-1,8-bis(4-methylphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
4-Methoxy-1,8-bis(4-methoxyphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene is unique due to its specific combination of methoxyphenyl groups and tetracyclic core. This combination imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
属性
CAS 编号 |
5472-48-0 |
|---|---|
分子式 |
C29H24O3 |
分子量 |
420.5 g/mol |
IUPAC 名称 |
4-methoxy-1,8-bis(4-methoxyphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene |
InChI |
InChI=1S/C29H24O3/c1-30-21-12-8-19(9-13-21)28-24-6-4-5-7-25(24)29(28,20-10-14-22(31-2)15-11-20)27-18-23(32-3)16-17-26(27)28/h4-18H,1-3H3 |
InChI 键 |
NQPUVLZZUVMTFE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C23C4=C(C2(C5=CC=CC=C35)C6=CC=C(C=C6)OC)C=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



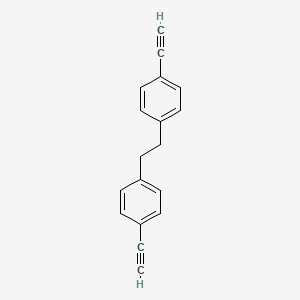
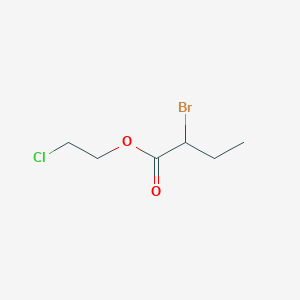

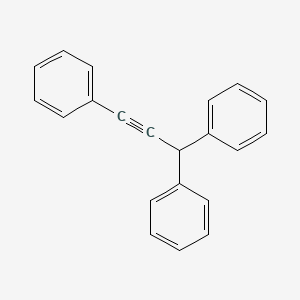
![Methyl 1-ethyl-6-methyl-4-[4-(2-phenylacetamido)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14722945.png)
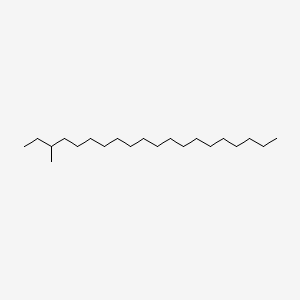
![2H-Pyrrolo[2,3-C]pyridine](/img/structure/B14722966.png)


![2,4,6,8,9-Pentaazabicyclo[3.3.1]nona-2,7-diene](/img/structure/B14722979.png)
![1-Methyl-6-(methylsulfanyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14722987.png)

